3-Methyl-2,2-di(propan-2-yl)butanoyl chloride
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Overview
Description
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is an organic compound with the molecular formula C11H21OCl. It is a derivative of butanoyl chloride, characterized by the presence of methyl and isopropyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-di(propan-2-yl)butanoyl chloride typically involves the reaction of 3-Methyl-2,2-di(propan-2-yl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
3-Methyl-2,2-di(propan-2-yl)butanoic acid+SOCl2→3-Methyl-2,2-di(propan-2-yl)butanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-Methyl-2,2-di(propan-2-yl)butanoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2-di(propan-2-yl)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butanoyl Chloride: A simpler acyl chloride with the formula C4H7ClO.
Isovaleryl Chloride: Another acyl chloride with a similar structure but different substituents.
Uniqueness
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is unique due to its branched structure and the presence of multiple isopropyl groups. This structural complexity can influence its reactivity and the properties of the derivatives formed from it.
Properties
CAS No. |
35494-82-7 |
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Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
3-methyl-2,2-di(propan-2-yl)butanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-7(2)11(8(3)4,9(5)6)10(12)13/h7-9H,1-6H3 |
InChI Key |
IFRMIRTWSHWNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(C)C)C(=O)Cl |
Origin of Product |
United States |
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